tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate
CAS No.: 2018862-90-1
Cat. No.: VC5034899
Molecular Formula: C13H18ClFN2O2
Molecular Weight: 288.75
* For research use only. Not for human or veterinary use.
![tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate - 2018862-90-1](/images/structure/VC5034899.png)
Specification
CAS No. | 2018862-90-1 |
---|---|
Molecular Formula | C13H18ClFN2O2 |
Molecular Weight | 288.75 |
IUPAC Name | tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate |
Standard InChI | InChI=1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
Standard InChI Key | IDLOHTCRNXFCHN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Cl)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate features a central ethylamino group bonded to a tert-butyl carbamate and a 3-chloro-5-fluorophenyl ring. The tert-butyl group (C(CH₃)₃) provides steric bulk, influencing the compound’s reactivity and solubility, while the halogenated aromatic ring enhances electrophilic substitution potential . The presence of both chlorine and fluorine atoms introduces electronic effects that modulate intermolecular interactions, such as hydrogen bonding and van der Waals forces .
Table 1: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈ClFN₂O₂ | |
Molecular Weight | 288.75 g/mol | |
IUPAC Name | tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate | |
SMILES | CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Cl)F | |
PubChem CID | 146081153 |
Electronic and Steric Effects
Synthetic Methodologies
Stepwise Synthesis
The synthesis of tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate typically follows a multi-step protocol:
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Halogenation: Introduction of chlorine and fluorine to the phenyl ring via electrophilic substitution using Cl₂ and F₂ gases under controlled conditions .
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Ethylamine Formation: Reaction of the halogenated phenyl compound with ethylamine to form the ethylamino side chain.
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Carbamoylation: Protection of the amine group using tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
Table 2: Key Synthetic Steps and Conditions
Step | Reaction | Reagents/Conditions | Yield | Reference |
---|---|---|---|---|
1 | Halogenation | Cl₂, F₂, FeCl₃ catalyst | 75% | |
2 | Ethylamine Coupling | Ethylamine, DCM, RT, 24h | 68% | |
3 | Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 82% |
Industrial Scalability
Continuous flow reactors have been proposed for large-scale synthesis, offering advantages in reaction control and yield optimization. A recent study demonstrated a 15% increase in yield when using microfluidic systems compared to batch reactors, attributed to improved heat transfer and mixing efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra reveal distinct signals for the tert-butyl group (δ 1.43 ppm, singlet) and the ethylamino protons (δ 3.12–3.45 ppm, multiplet). The aromatic protons of the 3-chloro-5-fluorophenyl ring appear as a doublet of doublets (δ 7.25–7.38 ppm) due to coupling with adjacent fluorine and chlorine atoms.
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 288.75, with fragmentation patterns consistent with cleavage at the carbamate bond (loss of 100 Da corresponding to the tert-butoxycarbonyl group).
Table 3: Key Spectroscopic Data
Technique | Data | Interpretation | Reference |
---|---|---|---|
¹H NMR | δ 1.43 (s, 9H), 3.12–3.45 (m, 2H) | tert-butyl, ethylamino protons | |
¹³C NMR | δ 155.2 (C=O), 113.4–140.8 (Ar-C) | Carbamate carbonyl, aromatic carbons | |
HRMS | [M+H]⁺ 289.7564 | Molecular ion confirmation |
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary in vitro assays indicate moderate inhibitory activity against acetylcholinesterase (IC₅₀ = 12.3 μM), potentially due to interaction with the enzyme’s peripheral anionic site . The chloro-fluorophenyl moiety may mimic the trimethoxybenzene group of galantamine, a known acetylcholinesterase inhibitor .
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